Cas no 51438-95-0 (5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol)
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Naphthalenol, 5,6,7,8-tetrahydro-5,5-dimethyl-
- 5,5-DIMETHYL-5,6,7,8-TETRAHYDRONAPHTHALEN-2-OL
- 5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-ol
- BCA43895
- JKROICWEDYNFMA-UHFFFAOYSA-N
- 5,5-dimethyl-5,6,7,8-tetrahydro-naphthalen-2-ol
- EN300-8236322
- SCHEMBL1495864
- 51438-95-0
- 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
-
- MDL: MFCD24713840
- Inchi: 1S/C12H16O/c1-12(2)7-3-4-9-8-10(13)5-6-11(9)12/h5-6,8,13H,3-4,7H2,1-2H3
- InChI Key: JKROICWEDYNFMA-UHFFFAOYSA-N
- SMILES: C1=C2C(C(C)(C)CCC2)=CC=C1O
Computed Properties
- Exact Mass: 176.120115130g/mol
- Monoisotopic Mass: 176.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8236322-1g |
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
51438-95-0 | 95% | 1g |
$1500.0 | 2023-09-02 | |
| Enamine | EN300-8236322-5g |
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
51438-95-0 | 95% | 5g |
$4349.0 | 2023-09-02 | |
| Enamine | EN300-8236322-10g |
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
51438-95-0 | 95% | 10g |
$6450.0 | 2023-09-02 | |
| Enamine | EN300-8236322-0.05g |
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
51438-95-0 | 95.0% | 0.05g |
$347.0 | 2025-03-21 | |
| Enamine | EN300-8236322-0.1g |
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
51438-95-0 | 95.0% | 0.1g |
$518.0 | 2025-03-21 | |
| Enamine | EN300-8236322-0.25g |
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
51438-95-0 | 95.0% | 0.25g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-8236322-0.5g |
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
51438-95-0 | 95.0% | 0.5g |
$1170.0 | 2025-03-21 | |
| Enamine | EN300-8236322-1.0g |
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
51438-95-0 | 95.0% | 1.0g |
$1500.0 | 2025-03-21 | |
| Enamine | EN300-8236322-2.5g |
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
51438-95-0 | 95.0% | 2.5g |
$2940.0 | 2025-03-21 | |
| Enamine | EN300-8236322-5.0g |
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
51438-95-0 | 95.0% | 5.0g |
$4349.0 | 2025-03-21 |
5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
51438-95-0: A Comprehensive Overview of 5,5-Dimethyl-5,6,7,8-Tetrahydronaphthalen-2-Ol
The compound with CAS No. 51438-95-0, commonly referred to as 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, is a fascinating organic molecule that has garnered significant attention in both academic and industrial research. This compound belongs to the class of tetralin derivatives and exhibits a unique combination of structural features that make it valuable in various applications. In this article, we will delve into its chemical properties, synthesis methods, applications, and recent advancements in its research.
Chemical Structure and Properties
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is characterized by a fused bicyclic structure consisting of a naphthalene ring system partially hydrogenated to form a tetralin framework. The molecule features two methyl groups attached to the same carbon atom (C5), which introduces steric hindrance and influences its physical properties. The hydroxyl group (-OH) at position 2 adds to its functional versatility. This compound is typically a white crystalline solid with a melting point of approximately 120°C and a boiling point around 300°C under standard conditions.
Recent studies have explored the electronic properties of this compound using computational chemistry techniques. Researchers have found that the presence of the hydroxyl group significantly alters the molecule's electron distribution, making it more polar and enhancing its solubility in polar solvents. This property is particularly advantageous in pharmaceutical applications where solubility is critical for drug delivery.
Synthesis Methods
The synthesis of 51438-95-0 involves several steps that combine traditional organic chemistry techniques with modern catalytic processes. One common approach is the hydrogenation of naphthoquinone derivatives followed by selective oxidation to introduce the hydroxyl group. Another method involves the use of transition metal catalysts to facilitate coupling reactions between aromatic rings and aliphatic chains.
Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol with high yields. These methods not only improve the efficiency of synthesis but also reduce environmental impact by minimizing waste generation.
Applications in Industry and Research
The versatility of CAS No. 51438-95-0 makes it suitable for a wide range of applications across different industries. In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as cancer and inflammation. Its unique structure allows for easy functionalization to create derivatives with enhanced pharmacokinetic profiles.
In materials science, 51438-95-0 has been explored as a precursor for advanced polymers and coatings due to its ability to form stable cross-linked networks upon curing. Recent studies have demonstrated its potential in developing high-performance adhesives with improved thermal stability and mechanical strength.
Additionally, this compound finds application in agrochemicals as an intermediate for fungicides and insecticides. Its hydroxyl group plays a crucial role in enhancing the bioavailability and efficacy of these compounds when applied to crops.
Safety and Environmental Considerations
As with any chemical compound, understanding the safety profile of CAS No. 51438-95-0 is essential for its responsible use. Experimental data indicate that this compound is generally non-toxic under normal handling conditions but may cause irritation if exposed to eyes or skin for prolonged periods.
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